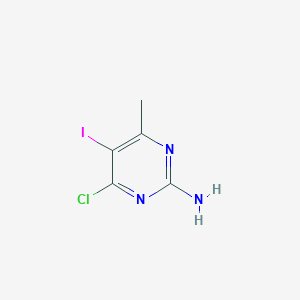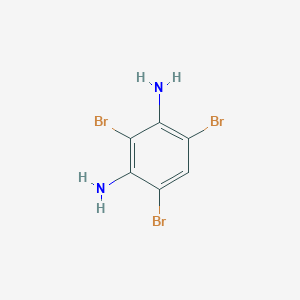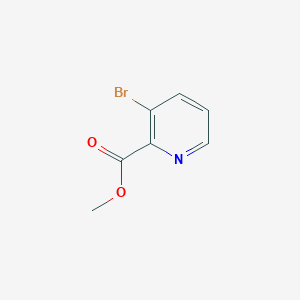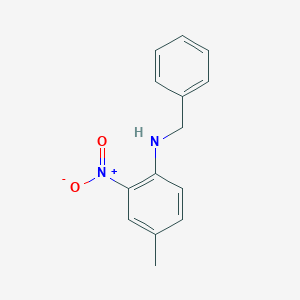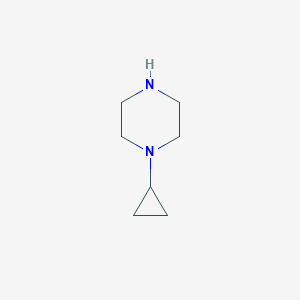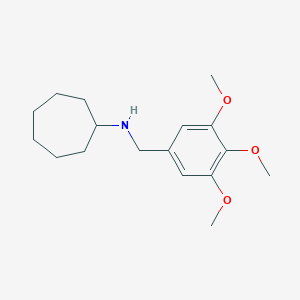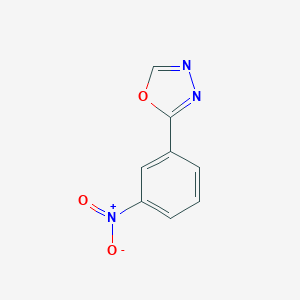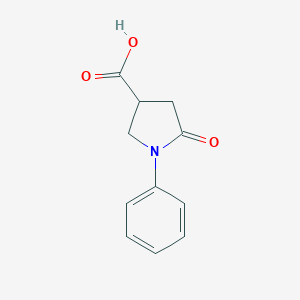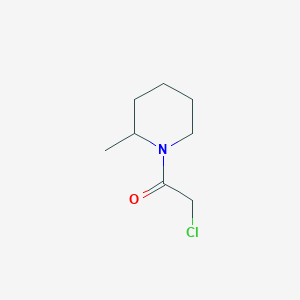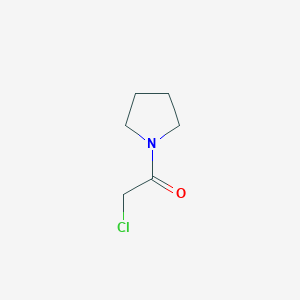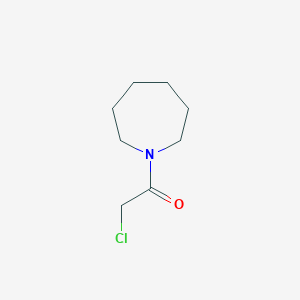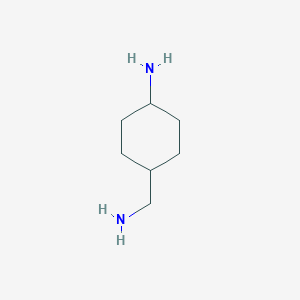
4-(Aminomethyl)cyclohexylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexylamine derivatives, including structures similar to 4-(Aminomethyl)cyclohexylamine, involves multicomponent reactions and organocatalytic processes. Cyclohexylamine has been utilized as an efficient organocatalyst for the synthesis of structurally diverse compounds under ambient temperature and solvent-free conditions (Mitragotri et al., 2023). Additionally, stereoselective synthesis methods have been developed for cyclopropylamine derivatives, highlighting the versatility of cyclohexylamine-based compounds in synthesizing complex structures (Sakae et al., 2014).
Applications De Recherche Scientifique
Antitumor activity: Platinum(II) complexes of 2-(aminomethyl)cyclohexylamine isomers demonstrate notable antitumor activity against leukemia P388. These complexes exhibit different structural configurations and interactions with DNA, influencing their efficacy (Noji, Okamoto, Kidani, & Tashiro, 1981).
Metabolism in animals and humans: Cyclohexylamine, including its derivatives, shows varied metabolic pathways in rats, guinea pigs, rabbits, and humans. Its metabolites, such as cyclohexanol and aminocyclohexanol, are excreted in urine in both free and conjugated forms (Renwick & Williams, 1972).
Chemical reactivity: Cyclohexylamine reacts differently with various chemicals to form distinct products, as seen in reactions with 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde. These reactions yield hydrogen-bonded sheets or dimers, depending on the aryl substituent (Orrego Hernandez, Portilla, Cobo, & Glidewell, 2015).
Synthesis of substituted cyclohexylamines: Phenols can be efficiently reduced to form substituted cyclohexylamines using sodium formate and Pd/C catalyst in water, a process which is sustainable and applicable in continuous-flow production (Jumde, Petricci, Petrucci, Santillo, Taddei, & Vaccaro, 2015).
Hydrodenitrogenation: The hydrodenitrogenation of cyclohexylamine over sulfided Ni–Mo/γ-Al2O3 catalysts involves β elimination mechanisms. This process is influenced by the stereochemical configuration of the amino group relative to β hydrogen atoms (Rota, Ranade, & Prins, 2001).
Occupational health safety: The maximum concentration of cyclohexylamine at workplaces has been re-evaluated, considering its potential health hazards. A 4-hour inhalation study with volunteers helped establish safe exposure levels (Hartwig, 2017).
Environmental degradation: Cyclohexylamine oxidase from Acinetobacter sp. YT-02 is involved in the degradation of cyclohexylamine, potentially useful in controlling environmental pollution caused by this chemical (Zhou, Han, Fang, Chen, Ning, Gan, & Yan, 2018).
Cytogenetic effects: Cyclohexylamine, a metabolite of cyclamate, has been shown to cause chromosomal breaks in rat spermatogonial and bone marrow cells, indicating potential genotoxic effects (Legator, Palmer, Green, & Petersen, 1969).
Safety And Hazards
4-(Aminomethyl)cyclohexylamine is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Propriétés
IUPAC Name |
4-(aminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCZRUXYTNNVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332172 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)cyclohexylamine | |
CAS RN |
13338-82-4 | |
| Record name | 4-Aminocyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13338-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanemethanamine, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

